3-[3-(Propan-2-ylidene)oxiran-2-YL]propanal
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Overview
Description
3-[3-(Propan-2-ylidene)oxiran-2-yl]propanal is an organic compound with the molecular formula C₆H₁₀O₂. It is characterized by the presence of an oxirane ring (epoxide) and an aldehyde group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Propan-2-ylidene)oxiran-2-yl]propanal typically involves the reaction of an appropriate aldehyde with an epoxidizing agent. One common method is the reaction of 3-(propan-2-ylidene)propanal with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Propan-2-ylidene)oxiran-2-yl]propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: 3-[3-(Propan-2-ylidene)oxiran-2-yl]propanoic acid.
Reduction: 3-[3-(Propan-2-ylidene)oxiran-2-yl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(Propan-2-ylidene)oxiran-2-yl]propanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(Propan-2-ylidene)oxiran-2-yl]propanal involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The aldehyde group can participate in various redox reactions, further contributing to the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Oxiran-2-yl)propanal: Similar structure but lacks the propan-2-ylidene group.
3-(Oxiran-2-yl)propan-1-ol: Contains an alcohol group instead of an aldehyde.
3-(Oxiran-2-yl)oxolane: Contains an oxolane ring instead of a propanal group.
Uniqueness
3-[3-(Propan-2-ylidene)oxiran-2-yl]propanal is unique due to the presence of both an oxirane ring and an aldehyde group, which imparts distinct reactivity and versatility in chemical synthesis. Its structure allows for a wide range of chemical transformations, making it valuable in various research and industrial applications.
Properties
CAS No. |
113698-61-6 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-(3-propan-2-ylideneoxiran-2-yl)propanal |
InChI |
InChI=1S/C8H12O2/c1-6(2)8-7(10-8)4-3-5-9/h5,7H,3-4H2,1-2H3 |
InChI Key |
RAJBXBOLWHCUHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(O1)CCC=O)C |
Origin of Product |
United States |
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